Parogrelil hydrochloride, also known by its development code NM-702, is a novel small molecule compound primarily recognized for its role as a phosphodiesterase 3 inhibitor. This compound has garnered attention for its therapeutic potential in treating conditions such as intermittent claudication and asthma due to its bronchodilating and anti-inflammatory effects. Parogrelil hydrochloride is classified under the category of cardiovascular drugs, specifically targeting phosphodiesterase enzymes and calcium channels to exert its pharmacological effects.
Parogrelil hydrochloride was developed by Nissan Chemical Corporation and is currently being advanced by Taisho Pharmaceutical Co., Ltd. The compound is synthesized from various chemical precursors through a series of controlled reactions, highlighting its significance in pharmaceutical research and development.
The synthesis of Parogrelil hydrochloride involves several key steps that form the pyridazinone core structure. The general synthetic route includes:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Industrial production methods often utilize batch reactors or continuous flow systems, combined with advanced purification techniques such as chromatography to isolate Parogrelil hydrochloride efficiently.
Parogrelil hydrochloride has a complex molecular structure characterized by the following:
The compound features a pyridazinone ring system with multiple substituents that contribute to its biological activity.
The structural composition includes:
Parogrelil hydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions can lead to derivatives that may exhibit enhanced or altered therapeutic effects.
Parogrelil hydrochloride primarily acts as an inhibitor of phosphodiesterase 3 and calcium channels. This dual action influences several biochemical pathways:
The pharmacokinetics indicate that Parogrelil hydrochloride is orally active, with significant effects observed in experimental models for conditions like asthma and intermittent claudication. Its potency as a phosphodiesterase 3 inhibitor is highlighted by an IC50 value of approximately 0.179 nM for PDE3A.
Parogrelil hydrochloride is typically presented as a crystalline solid with specific melting points that can vary based on purity.
Relevant data on these properties are crucial for understanding how the compound behaves in different environments, which impacts its therapeutic application.
Parogrelil hydrochloride has diverse scientific uses across multiple fields:
The ongoing research into Parogrelil hydrochloride underscores its potential as a significant therapeutic agent in treating cardiovascular diseases and respiratory conditions, highlighting the importance of continued investigation into its properties and applications.
Parogrelil hydrochloride (CAS# 878796-94-2), also designated NT-702, NM-702, or INDI-702, emerged from targeted drug discovery efforts in the late 1990s to develop dual-action therapeutics for cardiovascular and inflammatory conditions. The compound was identified via high-throughput screening of brominated pyridazinone libraries, leveraging the core scaffold’s known affinity for phosphodiesterase (PDE) enzymes. Initial pharmacological characterization revealed potent inhibition of PDE3A (IC₅₀ ~100 nM) and moderate activity against PDE5A, positioning it as a novel dual-target inhibitor [1] [4].
Key mechanistic studies demonstrated Parogrelil’s ability to elevate intracellular cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, explaining its physiological effects. In a rat model of intermittent claudication, Parogrelil (1 mg/kg/day) significantly improved walking distance by 78% and restored hindlimb temperature by modulating peripheral blood flow. Concurrently, guinea pig asthma models revealed dual bronchodilatory and anti-inflammatory effects—attributed to cAMP-mediated suppression of inflammatory cytokines and smooth muscle relaxation [1].
Table 1: Key Physicochemical Properties of Parogrelil Hydrochloride
Property | Value |
---|---|
CAS Number (HCl) | 878796-94-2 |
CAS Number (Free Base) | 139145-27-0 |
Molecular Formula | C₁₉H₁₈BrClN₄O₂·HCl |
Molecular Weight | 486.19 g/mol |
IUPAC Name | 4-Bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride |
Solubility | Soluble in DMSO (>10 mM) |
Purity | >98% |
Structural refinement of Parogrelil focused on enhancing PDE3 selectivity while preserving dual inhibitory activity. The lead optimization phase involved systematic modifications to its pyridazinone core, halogen substituents, and side-chain topology:
Comparative molecular docking studies against PDE3A and PDE5A revealed that Parogrelil’s chloroaryl extension sterically hindered binding to PDE5A’s smaller hydrophobic pocket, conferring 8-fold selectivity for PDE3A over PDE5A. This rational design minimized cross-reactivity with PDE4 and PDE10A isoforms [6].
Parogrelil hydrochloride’s synthesis employs a convergent strategy involving brominated pyridazinone formation followed by side-chain coupling. Three routes were evaluated for scalability and yield:
Route 1: Linear Synthesis via Hydrazine Condensation
Route 2: Palladium-Catalyzed BromoarylationDirect Suzuki coupling of a pyridazinone-boronic ester with 1-bromo-3-(4-chlorophenyl)propane (Pd(PPh₃)₄, 82% yield).Advantage: Fewer steps. Disadvantage: Requires expensive catalysts and stringent anhydrous conditions [3].
Route 3: Microwave-Assisted CyclizationOne-pot cyclization/bromination under microwave irradiation (150°C, 20 min), yielding 88% pure product.Advantage: 5-fold reduction in reaction time. Disadvantage: Specialized equipment needed [3].
Table 2: Comparative Analysis of Synthetic Routes for Parogrelil Hydrochloride
Route | Key Step | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|---|
1 | Hydrazine condensation | 76 | >95 | 12 hours |
2 | Suzuki coupling | 82 | 98 | 3 hours |
3 | Microwave cyclization | 88 | 97 | 20 minutes |
Route 1 remains industrially preferred due to cost-effectiveness, though Route 3 offers promise for small-scale GMP production [1] [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3